卡青霉素茚满钠

描述

Carbenicillin indanyl sodium is an orally active prodrug of carbenicillin, a broad-spectrum antibiotic. It is particularly effective against gram-negative rods, which are commonly implicated in urinary tract infections (UTIs). The drug has been shown to be as effective as other antibiotics like ampicillin, cephalexin, and cephaloglycin in treating UTIs, with cure rates varying across studies . Carbenicillin indanyl sodium is hydrolyzed in vivo to carbenicillin, which is then excreted in the urine, providing high urinary concentrations that are effective against pathogens such as Pseudomonas aeruginosa, Proteus mirabilis, and Enterococcus .

Synthesis Analysis

The synthesis of carbenicillin indanyl sodium involves the formation of an ester linkage between carbenicillin and indanyl sodium. This esterification process is crucial for the oral bioavailability of the drug, as it allows the compound to be absorbed efficiently before being hydrolyzed to its active form, carbenicillin, in the body .

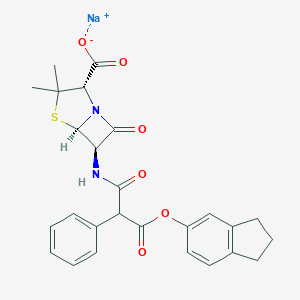

Molecular Structure Analysis

The molecular structure of carbenicillin indanyl sodium includes the β-lactam ring characteristic of penicillins, which is essential for its antibacterial activity. The indanyl group is linked to the carbenicillin molecule via an ester bond, which is stable enough to survive the acidic environment of the stomach but is readily hydrolyzed in the bloodstream .

Chemical Reactions Analysis

Carbenicillin indanyl sodium undergoes hydrolysis in the body, releasing carbenicillin and indanol. The carbenicillin then exerts its antibacterial effects, while indanol is further metabolized and excreted as glucuronide and sulfate conjugates. The prodrug's stability in aqueous solutions varies with pH; it is more stable in acidic conditions and less so in alkaline environments, where ester hydrolysis predominates .

Physical and Chemical Properties Analysis

The pharmacokinetics of carbenicillin indanyl sodium reveal that after oral administration, the drug is rapidly absorbed, and the ester appears intact in the serum shortly after ingestion. The ester is then quickly hydrolyzed, and the released carbenicillin achieves therapeutic levels in the serum and urine. The drug's absorption kinetics can be linear or capacity-limited, depending on the dose, and its excretion is influenced by kidney function, with reduced excretion observed in patients with impaired renal function .

Relevant Case Studies

Several clinical trials have demonstrated the efficacy of carbenicillin indanyl sodium in treating difficult UTIs, including those caused by resistant pathogens or in patients with recurrent infections. In some cases, the drug led to a cure, while in others, it resulted in relapse or reinfection. Side effects were generally minor, although some patients experienced gastrointestinal disturbances or hypersensitivity reactions . The drug's efficacy has been compared favorably to that of trimethoprim/sulfamethoxazole, another common treatment for UTIs . Pharmacokinetic studies have also been conducted in patients with varying degrees of renal impairment, highlighting the need for dosage adjustments in this population .

科学研究应用

抗菌活性和治疗功效

- 卡青霉素茚满钠是卡青霉素的口服活性衍生物,以其对各种细菌种类广谱的抗菌活性而闻名。它已显示出保护小鼠免受大肠杆菌、猪霍乱沙门菌和其他细菌引起的致命感染的功效,其剂量与注射用卡青霉素相当 (English 等,1972)。

尿路感染的治疗

- 卡青霉素茚满钠已被有效地用于治疗难治性尿路感染,包括由对其他口服抗菌剂耐药的病原体引起的感染。它已显示出对这些感染中最难治愈的类型具有 43% 的治愈率 (Baker & Andriole,1973)。

- 将卡青霉素茚满钠与其他抗生素(如氨苄西林和头孢氨苄)进行比较的研究证明了其在治疗尿路感染方面的有效性 (Ries 等,1973)。

作用机制

- 卡青霉素茚满钠通过酰化青霉素敏感转肽酶的 C 端结构域来发挥作用,从而破坏细菌细胞壁的合成。它特别用于革兰氏阴性菌感染,对革兰氏阳性菌的覆盖范围有限 (大槻 勲夫 & 石河 醇一,2020)。

细菌性前列腺炎的治疗

- 在急性或慢性细菌性前列腺炎患者中评估了其疗效和安全性,显示出高临床和细菌学成功率,没有不良反应。卡青霉素茚满钠为耐药人群提供了有希望的替代疗法 (Mobley,1981)。

肾功能减退时的吸收和排泄

- 在涉及肾功能减退志愿者的研究中,卡青霉素茚满钠显示出根据肾功能损害的严重程度而变化的吸收和排泄率,即使在多剂量方案中也没有观察到过度蓄积 (Nakano 等,1977)。

在犬前列腺中的分布

- 关于卡青霉素茚满钠在犬前列腺中分布的研究表明,它在前列腺间质液中的浓度高于前列腺分泌物,表明在治疗细菌性前列腺炎方面具有潜在疗效 (Nielsen 等,1980)。

安全和危害

属性

IUPAC Name |

sodium;(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O6S.Na/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17;/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32);/q;+1/p-1/t18?,19-,20+,23-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWPXOXWAUAYAB-XZVIDJSISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N2NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbenicillin indanyl sodium | |

CAS RN |

26605-69-6 | |

| Record name | Carbenicillin indanyl sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026605696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carindacillin sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBENICILLIN INDANYL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OUL81K2RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)

![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)

![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)

![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)